
Molybdenum phosphide
カタログ番号 B1676696
CAS番号:
12163-69-8
分子量: 126.9 g/mol
InChIキー: RMMXOEQCANLDNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
Molybdenum phosphide (MoP) is a binary inorganic compound of molybdenum metal and phosphorus with the chemical formula MoP . It is considered an efficient electrocatalyst for the hydrogen evolution reaction (HER) in both acid and alkaline media .
Synthesis Analysis
Molybdenum phosphide is synthesized through facile sintering of molybdenum and phosphorus precursors assisted by citric acid . Other methods include a two-step synthesis method using urea as a carbon source , and direct synthesis on silicon using graphene at the heterointerface .Molecular Structure Analysis
The Molybdenum phosphide molecule contains a total of 1 bond. There are 1 non-H bond, 1 multiple bond, and 1 triple bond .Chemical Reactions Analysis
Molybdenum phosphide exhibits high reactivity towards CO and sulfur adsorption . It has been adopted as a new electrocatalyst for the hydrogen evolution reaction .Physical And Chemical Properties Analysis
Molybdenum phosphide displays the highest reactivity toward CO and sulfur adsorption as compared to molybdenum carbides and nitrides .科学的研究の応用
Electrocatalysis for Hydrogen Evolution
Highly Efficient Catalyst for Hydrogen Evolution Reaction (HER):
- MoP has been identified as a highly effective catalyst for electrochemical hydrogen evolution, showcasing exceptional electrocatalytic activity with a small Tafel slope, indicating its efficiency (Chen et al., 2014).
- Novel electrocatalysts combining MoP nanoflakes and nitrogen-doped graphene have demonstrated significant improvement in electrochemical activity and stability for HER (Huang et al., 2018).
Optimization of MoP for HER:
- Strategies to disperse MoP on carbon nanotubes (CNTs) have been explored to enhance performance in hydrogen evolution, overcoming challenges related to crystallization and agglomeration at high temperatures (Adam et al., 2018).
- MoP/CNT hybrids have been developed, showing impressive HER activities in various pH environments, providing a new design strategy for constructing MoP nanostructures (Zhang et al., 2018).
Energy Storage Applications
Lithium-Ion Batteries (LIBs):
- MoP has been studied as a high-capacity anode material for LIBs. For instance, a study demonstrated the synthesis of porous MoP-C microspheres, showing excellent lithium storage performance and cycling stability (Yang et al., 2018).
Improving Stability and Conductivity:
- Research focusing on enhancing the stability and conductivity of MoP in LIBs has led to the development of novel structures like coral-like MoP microspheres encapsulated by N-doped carbon. This has shown promising results in terms of discharge capacity and retention (Liu et al., 2020).
Fundamental Research and Novel Synthesis Methods
Understanding and Enhancing Catalytic Activities:
- Studies on the scaling relations for adsorption energies on doped MoP surfaces have provided insights into the fundamental behavior of phosphorus active sites in various catalytic processes (Fields et al., 2017).
Innovative Synthesis Techniques:
- Innovative methods for synthesizing MoP with unique properties have been explored. For example, the synthesis of amorphous MoP nanoparticles presented a new approach for creating active, acid-stable, non-noble-metal HER catalysts (McEnaney et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
phosphanylidynemolybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWVZPDSWLOFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Molybdenum phosphide | |
CAS RN |
12163-69-8 | |
| Record name | Molybdenum phosphide (MoP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12163-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum phosphide (MoP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012163698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum phosphide (MoP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
For This Compound
3,550
Citations
Molybdenum Phosphide: A Novel Catalyst for Hydrodenitrogenation | Chemistry Letters … Molybdenum Phosphide: A Novel Catalyst for Hydrodenitrogenation … A single phase …
Number of citations: 188
www.journal.csj.jp
… In this work, we propose a novel cost-effective catalyst, molybdenum phosphide that exhibits high activity towards the hydrogen evolution reaction (HER) in both acid and alkaline media …
Number of citations: 198
pubs.rsc.org
Amorphous molybdenum phosphide (MoP) nanoparticles have been synthesized and characterized as electrocatalysts for the hydrogen-evolution reaction (HER) in 0.50 MH 2 SO 4 (…
Number of citations: 391
pubs.acs.org
Molybdenum phosphide was adopted as a new electrocatalyst for the hydrogen evolution reaction for the first time, exhibiting an excellent electrocatalytic activity with a small Tafel slope …
Number of citations: 241
pubs.rsc.org
A high surface area molybdenum phosphide (MoP) was successfully synthesized by combining citric acid (CA) and temperature-programmed reduction (TPR) (CA-TPR) method. …
Number of citations: 81
www.sciencedirect.com
A molybdenum phosphide catalyst was prepared from an … showed that pure molybdenum phosphide had formed after … The molybdenum phosphide was tested for catalytic activity …
Number of citations: 234
www.sciencedirect.com
… Research in our laboratory has identified molybdenum phosphide, MoP, as an active and stable hydroprocessing catalyst [1], [2], [3]. Additional work by the group of Prins [4] has shown …
Number of citations: 209
www.sciencedirect.com
… More recently, a few studies have appeared which show that molybdenum phosphide (MoP) … report the successful synthesis of silica-supported molybdenum phosphide (MoP/SiO2) and …
Number of citations: 338
www.sciencedirect.com
… We fabricated single crystals of one such material—molybdenum phosphide (MoP). By investigating the electronic structure of MoP with angle-resolved photoemission spectroscopy (…
Number of citations: 344
www.nature.com
… Herein, molybdenum phosphide (MoP) nanorods wrapped with thin carbon layer have been prepared and applied as an anode for SIBs. By utilizing in situ X-ray diffraction technology, …
Number of citations: 110
pubs.acs.org
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B1676613.png)
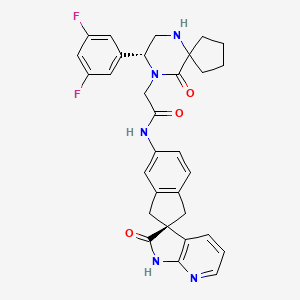
![14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid](/img/structure/B1676617.png)
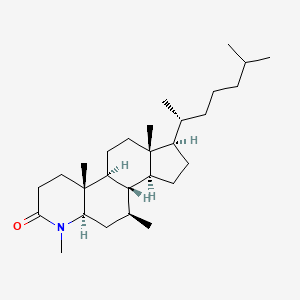
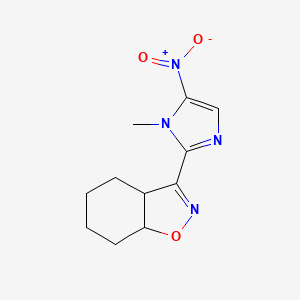
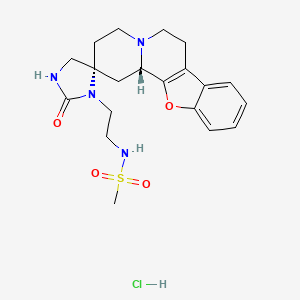
![3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile](/img/structure/B1676623.png)
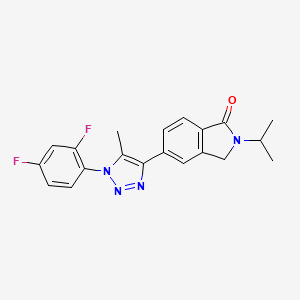
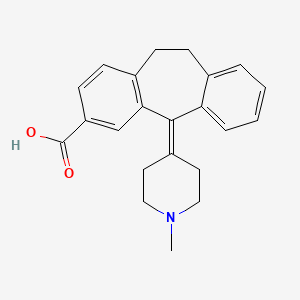
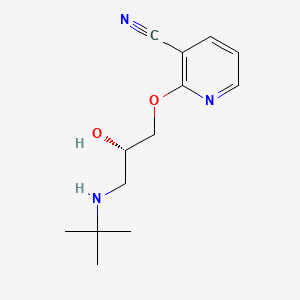
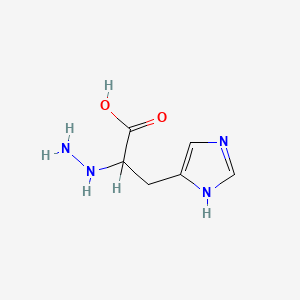
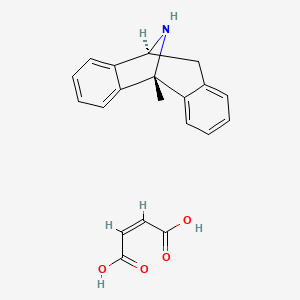
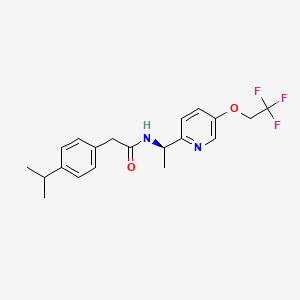
![4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1676636.png)